![molecular formula C18H18ClN7O B2843405 (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone CAS No. 1448043-55-7](/img/structure/B2843405.png)
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- The compound has been investigated for its potential as a drug candidate. Notably, it exhibits c-Met protein kinase inhibition, which is relevant in cancer therapy. The current clinical candidate Savolitinib contains a similar heterocyclic nucleus .
- Additionally, this compound and related analogs have shown allosteric modulating activity on GABA A receptors, which could have implications in neurological disorders .
- Incorporating these heterocycles into polymers has been investigated for applications in solar cells. Their electronic properties and stability make them interesting components for organic photovoltaics .
- The compound’s derivatives have demonstrated inhibitory effects on (\beta)-secretase 1 (BACE-1), an enzyme implicated in Alzheimer’s disease. This suggests potential therapeutic applications in neurodegenerative disorders .
- The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines involves cyclization strategies, such as reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles. These synthetic methods are valuable for accessing these heterocyclic systems .
Medicinal Chemistry
Polymer Chemistry
Biological Activity
Synthetic Chemistry
Safety and Hazards
Future Directions
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . 1,2,4-triazole derivatives, including this compound, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN7O/c1-13-2-3-14(19)10-16(13)24-6-8-25(9-7-24)18(27)15-4-5-17(23-22-15)26-12-20-11-21-26/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUMXSXIYKYVDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.